REACTION_CXSMILES
|
[CH3:1][C:2]1[C:20]([CH3:21])=[CH:19][C:5]2[N:6]([CH2:9][C:10]3[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=3)[CH:7]=[N:8][C:4]=2[CH:3]=1.C(O)C>[C].[Pd].O1CCCC1>[NH2:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][N:6]2[C:5]3[CH:19]=[C:20]([CH3:21])[C:2]([CH3:1])=[CH:3][C:4]=3[N:8]=[CH:7]2)=[CH:11][CH:12]=1 |f:2.3|
|
Name
|
5,6-dimethyl-1-(4-nitrobenzyl)-1H-benzimidazole
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(N(C=N2)CC2=CC=C(C=C2)[N+](=O)[O-])C=C1C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
palladium carbon
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under a hydrogen atmosphere at room temperature for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Palladium carbon was removed from the reaction mixture by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from ethyl acetate-methanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(CN2C=NC3=C2C=C(C(=C3)C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.88 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |